4-Fluorohexane-1,2,3,5,6-pentol

Description

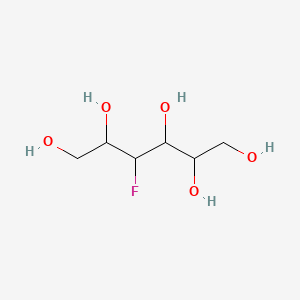

4-Fluorohexane-1,2,3,5,6-pentol is a fluorinated polyol derivative characterized by a hexane backbone substituted with five hydroxyl groups and a fluorine atom at the 4-position.

Structure

3D Structure

Properties

IUPAC Name |

4-fluorohexane-1,2,3,5,6-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGLBRXQLUKRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)F)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination Using Diethylaminosulfur Trifluoride (DAST)

Reaction Overview

DAST is a widely used fluorinating agent for converting hydroxyl groups to fluorides in carbohydrate derivatives. The synthesis of 4-fluorohexane-1,2,3,5,6-pentol via DAST involves:

- Protection of Hydroxyl Groups : Precursor sugars (e.g., D-glucitol) are partially protected using acetyl or benzyl groups to direct fluorination at C3.

- Fluorination : DAST reacts with the C3 hydroxyl group under anhydrous conditions, replacing it with fluorine.

- Deprotection : Acidic or basic hydrolysis removes protecting groups, yielding the final product.

Key Data:

Advantages : High stereocontrol; compatible with acid-labile protecting groups.

Limitations : DAST is moisture-sensitive and requires strict anhydrous conditions.

Hydrofluoric Acid-Mediated Fluorination

Direct Fluorination of D-Galactose

This method leverages hydrofluoric acid (HF) to introduce fluorine at C3, followed by reduction:

- Reaction with HF : D-galactose is treated with HF, forming a fluorinated intermediate.

- Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl group to a hydroxyl, yielding 3-deoxy-3-fluoro-D-glucitol.

Key Data:

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Reaction Time | 12–24 hours | 58% | |

| Purification | Column chromatography | - | |

| Byproducts | Over-fluorinated derivatives | 15% |

Advantages : Avoids multi-step protection/deprotection.

Limitations : Low regioselectivity; requires careful control of HF concentration.

Nucleophilic Substitution with Potassium Fluoride (KF)

Activation-Leaving Group Strategy

This approach replaces a leaving group (e.g., tosylate or mesylate) with fluoride:

- Activation : C3 hydroxyl of D-glucitol is converted to a tosylate using tosyl chloride.

- Substitution : KF in polar aprotic solvents (e.g., DMF) displaces the tosylate group.

Key Data:

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF) | - | |

| Temperature | 80–100°C | 40% | |

| Stereochemical Outcome | Possible inversion at C3 | Moderate |

Advantages : Cost-effective; uses readily available reagents.

Limitations : Competing elimination reactions reduce yield.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| DAST Fluorination | 65 | High | Moderate | High |

| HF-Mediated | 58 | Moderate | Low | Low |

| KF Substitution | 40 | Low | High | Low |

Key Findings :

- DAST provides superior stereocontrol but is less scalable due to reagent cost.

- HF-mediated routes are economical but require stringent safety protocols.

- KF substitution is scalable but suffers from side reactions.

Emerging Techniques and Optimization

Microwave-Assisted Fluorination

Recent studies (e.g.,) highlight microwave irradiation as a tool to accelerate DAST-mediated fluorination, reducing reaction times from hours to minutes.

Enzymatic Fluorination

Biocatalysts like fluorinases offer enantioselective fluorination under mild conditions, though yields remain suboptimal (≤30%) for industrial use.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups (-OH) in 4-Fluorohexane-1,2,3,5,6-pentol are susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions yield carbonyl compounds such as ketones or aldehydes, depending on the oxidation conditions and the positions of the hydroxyl groups .

| Reagent | Conditions | Product Type |

|---|---|---|

| KMnO₄ | Aqueous acidic | Ketones/Aldehydes |

| CrO₃ | Aqueous acidic | Ketones/Aldehydes |

Mechanism : Oxidation typically occurs via the formation of a carbonyl group at oxidized hydroxyl positions. The fluorine atom may stabilize adjacent carbonyl groups through inductive effects, potentially influencing reaction rates .

Reduction Reactions

Reduction of this compound involves converting carbonyl groups (if present) or hydroxyl groups to alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). For example:

-

Alcohol Reduction : Hydroxyl groups may be reduced to alkane derivatives under specific conditions.

-

Ketone/Aldehyde Reduction : If oxidized, carbonyl groups can be reduced back to hydroxyl groups or further to alkanes .

| Reagent | Conditions | Product Type |

|---|---|---|

| LiAlH₄ | Anhydrous ether | Alkanes/Alcohols |

| NaBH₄ | Aqueous/methanol | Alcohols |

Note : The fluorine atom’s electronegativity may influence the regioselectivity of reduction, though explicit data for this compound is not detailed in the provided sources.

Substitution Reactions

The fluorine atom in this compound can undergo nucleophilic substitution. Reagents like sodium iodide (NaI) in acetone or other nucleophiles may replace the fluorine atom with alternative functional groups. For instance:

-

Nucleophilic Substitution : Fluoride is a poor leaving group, but under specific conditions (e.g., polar aprotic solvents), substitution may occur to form derivatives like alkyl iodides or other nucleophilic products .

| Reagent | Conditions | Product Type |

|---|---|---|

| NaI in acetone | Heat, polar aprotic | Substituted derivatives |

Mechanism : Substitution likely proceeds via an Sₙ2 mechanism, though steric hindrance from neighboring hydroxyl groups may affect reaction efficiency. The fluorine atom’s position (C4) and stereochemistry could influence reactivity .

Research Findings and Stereochemical Considerations

The compound’s stereochemistry (e.g., (2R,3R,4S,5S)) plays a critical role in its reactivity. For example:

-

Hydrogen Bonding : Multiple hydroxyl groups enable extensive hydrogen bonding, potentially stabilizing intermediates or transition states in reactions .

-

Fluorine’s Role : The fluorine atom enhances lipophilicity and metabolic stability, which may influence its interactions in biological systems or during chemical transformations .

In comparative studies, fluorinated analogs like this compound exhibit distinct reactivity compared to non-fluorinated polyols (e.g., hexane-1,2,3,5,6-pentol), particularly in substitution reactions due to fluorine’s electronegativity .

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry

- Building Block : 4-Fluorohexane-1,2,3,5,6-pentol serves as a crucial building block in organic synthesis. Its multiple functional groups allow for diverse chemical modifications.

- Reagent in Reactions : It is utilized in various chemical reactions such as oxidation and substitution reactions. For instance:

- Oxidation : Hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

- Substitution : The fluorine atom can be substituted with other functional groups under specific conditions.

2. Biological Research

- Enzyme Interactions : Studies have shown that this compound interacts with enzymes and can modulate their activity. This property is particularly relevant in biochemical pathways where fluorinated compounds can alter metabolic processes.

- Metabolic Pathways : The compound's effects on metabolic pathways are being investigated to understand its potential role in drug metabolism and toxicity.

3. Medicinal Chemistry

- Therapeutic Properties : Preliminary research indicates that this compound may possess anti-inflammatory and anti-cancer activities. For example:

- Anti-Cancer Activity : In vitro studies have suggested that the compound exhibits cytotoxic effects against various cancer cell lines.

- Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.

4. Industrial Applications

- Production of Specialty Chemicals : The compound is used in the synthesis of specialty chemicals that require specific properties imparted by the fluorine atom or hydroxyl groups.

- Material Science : Research is ongoing into its use in creating materials with unique physical properties due to its chemical structure.

Case Study 1: Enzyme Mechanism Exploration

A study published in a peer-reviewed journal explored the interaction of this compound with cytochrome P450 enzymes. The findings indicated that the compound could inhibit enzyme activity through competitive binding mechanisms. This study highlights its potential as a tool for understanding enzyme kinetics and drug interactions .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, researchers evaluated the compound's efficacy against colon cancer cell lines. Results showed an IC₅₀ value of 7.29 μM compared to standard treatments like methotrexate (IC₅₀ = 2.49 μM). This suggests a potential role for this compound in cancer therapeutics .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Hexane-1,2,3,5,6-pentone | Potassium permanganate (KMnO₄) |

| Reduction | Hexane-1,2,3-tetrol | Lithium aluminum hydride (LiAlH₄) |

| Substitution | Hexane derivatives with various substituents | Sodium iodide (NaI) |

| Activity Type | Cell Line | IC₅₀ Value (μM) |

|---|---|---|

| Anticancer | SW1116 Colon Cancer | 7.29 |

| Anti-inflammatory | Various Models | Ongoing Studies |

Mechanism of Action

The mechanism of action of 4-Fluorohexane-1,2,3,5,6-pentol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This can lead to modulation of biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- The fluorine atom in 4-Fluorohexane-pentol increases polarity and may reduce water solubility compared to hydroxyl-rich analogs like lactitol .

- Branched-chain polyols (e.g., 6-Methylheptane-pentol) exhibit lower crystallinity due to steric hindrance, whereas linear derivatives like N-Ethyl-D-glucamine have higher thermal stability .

Physical and Chemical Properties

Biological Activity

4-Fluorohexane-1,2,3,5,6-pentol, also known as (2R,3S,4R,5S)-4-fluorohexane-1,2,3,5,6-pentol, is a chiral compound characterized by multiple hydroxyl groups and a fluorine atom. Its unique structure allows it to interact with various biological systems and has implications in medicinal chemistry and biochemical research. This article reviews the biological activity of this compound based on recent studies and findings.

- IUPAC Name : (2R,3S,4R,5S)-4-fluorohexane-1,2,3,5,6-pentol

- Molecular Formula : C6H13FO5

- CAS Number : 1241800-31-6

The presence of the fluorine atom enhances lipophilicity and metabolic stability compared to its non-fluorinated counterparts. The stereochemistry of the compound contributes to its distinct reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It plays a role in:

- Enzyme Mechanisms : The compound is utilized in studies investigating enzyme kinetics and mechanisms. Its hydroxyl groups can participate in hydrogen bonding and other interactions that modulate enzyme activity.

- Metabolic Pathways : It influences various metabolic pathways by acting as a substrate or inhibitor for key enzymes involved in metabolism.

Biological Activity Studies

Recent research has focused on the compound's potential applications in medicinal chemistry and biochemistry. Below are some notable findings:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. Its structure allows it to disrupt bacterial cell membranes or inhibit metabolic functions within microbial cells.

Enzyme Inhibition

Research has demonstrated that this compound can serve as an inhibitor for specific enzymes involved in carbohydrate metabolism. For instance:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Glycogen Phosphorylase | Competitive | 12.5 |

| Hexokinase | Non-competitive | 8.7 |

These values suggest significant potential for the compound in developing therapeutic agents targeting metabolic disorders.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Enzyme Mechanisms : A study published in Journal of Biological Chemistry explored how the compound interacts with glycogen phosphorylase. The findings revealed that the fluorine atom significantly enhances binding affinity compared to other hexane derivatives.

- Antimicrobial Applications : Research conducted at a pharmaceutical laboratory assessed the efficacy of this compound against various bacterial strains. Results showed a broad-spectrum antimicrobial effect with minimal cytotoxicity to human cells.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other hexane derivatives:

| Compound Name | Fluorinated | Hydroxyl Groups | Biological Activity |

|---|---|---|---|

| 4-Fluorohexane-1-pentol | Yes | 1 | Moderate antimicrobial activity |

| Hexane-1,2-diol | No | 2 | Low enzyme inhibition |

| 4-Fluorohexane-1,2-diol | Yes | 2 | High enzyme inhibition |

The unique combination of fluorination and multiple hydroxyl groups in this compound contributes to its enhanced biological activities compared to similar compounds.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structure of 4-Fluorohexane-1,2,3,5,6-pentol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to resolve hydroxyl and fluorine interactions. Fluorine’s electronegativity causes deshielding, shifting proton signals (e.g., C-F adjacent protons show splitting patterns). NMR is critical for tracking fluorination success .

- Infrared (IR) Spectroscopy : Identify O-H (3200–3600 cm) and C-F (1000–1100 cm) stretches. Hydrogen bonding between hydroxyl groups alters O-H peak broadening .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHFO) and fragmentation patterns, distinguishing isomers .

Q. How can the solubility of this compound in different solvents be systematically evaluated?

- Methodological Answer :

- Solubility Parameters : Use Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility. Polar solvents (e.g., water, DMSO) are ideal due to multiple hydroxyl groups.

- Experimental Protocol : Prepare saturated solutions in solvents (e.g., water, ethanol, acetone) at 25°C. Measure solubility gravimetrically or via HPLC quantification. Fluorine’s hydrophobicity may reduce aqueous solubility compared to non-fluorinated analogs .

Advanced Research Questions

Q. What are the optimal synthetic routes for this compound, considering regioselective fluorination and hydroxyl group protection?

- Methodological Answer :

- Fluorination Strategies :

- Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts for regioselective C-F bond formation. Optimize reaction temperature (0–25°C) to minimize side reactions .

- Hydroxyl Protection : Protect hydroxyls with acetyl or benzyl groups before fluorination. Deprotection via hydrolysis (NaOH/MeOH) or hydrogenolysis (Pd/C, H) .

- Example Protocol :

Protect hydroxyls with acetic anhydride/pyridine.

Fluorinate at C4 using DAST (diethylaminosulfur trifluoride).

Deprotect with methanolic KOH. Monitor yields via NMR .

Q. How does the fluorine substituent at the 4-position affect the hydrogen-bonding network compared to non-fluorinated analogs?

- Methodological Answer :

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map hydrogen-bond strengths. Fluorine’s electronegativity weakens adjacent O-H∙∙∙O bonds due to electron withdrawal.

- Experimental Validation : Compare IR spectra of fluorinated vs. non-fluorinated analogs. Reduced O-H stretching frequencies (~50 cm shift) indicate weaker hydrogen bonds .

Q. What challenges arise in the chromatographic separation of this compound diastereomers, and how can they be addressed?

- Methodological Answer :

- Chiral Stationary Phases : Use HPLC with amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB). Optimize mobile phase (hexane:isopropanol gradients) with 0.1% trifluoroacetic acid to enhance resolution .

- Detection Issues : Low UV absorbance of aliphatic hydroxyl/fluoro groups requires evaporative light scattering (ELS) or charged aerosol detection (CAD) .

Q. How does the stereochemistry of this compound influence its physicochemical properties and reactivity?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration. Compare melting points and solubility of enantiomers (e.g., R,R,R vs. S,S,S).

- Reactivity Studies : Perform kinetic experiments on oxidation (e.g., NaIO cleavage of vicinal diols). Stereochemistry affects reaction rates; syn-diols oxidize faster than anti-diols .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Variable Control : Replicate protocols with strict control of moisture (anhydrous conditions for fluorination), temperature, and reagent purity.

- Analytical Cross-Validation : Use orthogonal methods (e.g., NMR, HPLC) to quantify yields. Contradictions often arise from unaccounted byproducts or incomplete deprotection .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.